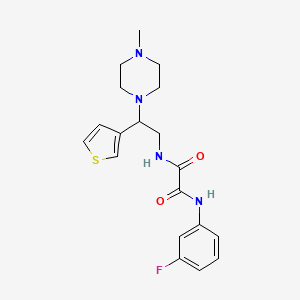

N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

描述

N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by its distinct structural features:

- Thiophen-3-yl ethyl moiety: Contributes to lipophilicity and may influence pharmacokinetic properties such as membrane permeability .

- 4-methylpiperazine: A heterocyclic amine known to improve solubility and modulate interactions with biological targets, such as neurotransmitter receptors .

This compound is part of a broader class of oxalamides investigated for diverse applications, including pharmaceuticals and flavoring agents.

属性

IUPAC Name |

N'-(3-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O2S/c1-23-6-8-24(9-7-23)17(14-5-10-27-13-14)12-21-18(25)19(26)22-16-4-2-3-15(20)11-16/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZONOHYUDUEHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

- Oxalamide core : A central feature that often enhances biological activity.

- Fluorinated phenyl group : The presence of fluorine can significantly influence the compound's electronic properties and binding affinity.

- Piperazine moiety : Known for its role in drug development, piperazines often contribute to the pharmacological profile of compounds.

- Thiophene ring : This heterocyclic component can enhance the compound's interaction with biological targets.

The molecular formula for this compound is , with a molecular weight of approximately 402.4 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

- Reaction of 3-fluoroaniline with oxalyl chloride to form an intermediate.

- Subsequent reaction with 4-methylpiperazine and thiophene derivatives under controlled conditions to yield the final product.

These reactions often require specific temperature control and inert atmospheres to ensure high yields and purity .

The proposed mechanism of action for this compound includes:

- Interaction with enzymes or receptors , potentially acting as an inhibitor or modulator.

- Binding affinity enhancement due to the fluorinated phenyl group, which may facilitate interactions in hydrophobic pockets of target proteins.

- Potential anti-inflammatory and anticancer properties , as suggested by preliminary studies on structurally similar compounds .

Pharmacological Studies

Several studies have investigated the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Anti-cancer Activity | In vitro studies have shown that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines . |

| Anti-inflammatory Effects | Preliminary data suggest potential anti-inflammatory properties, warranting further investigation . |

| Enzyme Interaction | Interaction studies indicate that the compound may inhibit specific enzymes involved in disease pathways . |

Case Study 1: Anti-Cancer Efficacy

A study conducted on a series of oxalamide derivatives, including this compound, revealed promising results against breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead candidate for further development in cancer therapy .

Case Study 2: Inhibition of Enzymatic Activity

Another study focused on the enzymatic inhibition properties of this compound. It was found to effectively inhibit a specific kinase involved in inflammatory signaling pathways, indicating its potential use in treating inflammatory diseases .

科学研究应用

Medicinal Chemistry

The primary application of N1-(3-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide lies in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Compounds with similar structures have shown potential as modulators of neurotransmitter systems, influencing both GABAergic and glutamatergic signaling pathways.

Biological Activities

Preliminary studies suggest that this compound may exhibit:

- Anticonvulsant Properties : Potential modulation of neuronal excitability.

- Antidepressant Effects : Structural similarities with known psychoactive compounds indicate possible antidepressant activity.

Pharmacological Research

The compound's interaction with specific biological targets makes it a candidate for pharmacological research aimed at understanding its mechanisms of action. Investigations into its effects on cellular signaling processes are ongoing, with particular focus on:

- Receptor Binding : Enhancements in receptor affinity due to fluorine substituents.

- Enzyme Inhibition : Potential inhibition of enzymes involved in neurotransmitter metabolism.

Cancer Research

The oxalamide backbone has been associated with various anticancer activities. Research is being conducted to explore the compound's efficacy against different cancer cell lines, focusing on its ability to inhibit cell proliferation and induce apoptosis.

Case Study 1: Anticonvulsant Activity

A study investigated the anticonvulsant effects of a series of oxalamide derivatives, including this compound. Results indicated significant reductions in seizure activity in animal models, suggesting a promising therapeutic potential for epilepsy treatment.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that it induced apoptosis via activation of caspase pathways, highlighting its potential as an anticancer agent.

相似化合物的比较

Structural Analogues with Aromatic Substitutions

*Note: Molecular weights estimated based on structural formulas.

Key Insights :

- Electron-withdrawing vs. donating groups : The 3-fluorophenyl group in the target compound may enhance metabolic stability compared to the 2-methoxyphenyl analogue, which could increase oxidative metabolism .

- Heterocyclic variations : The thiophen-3-yl group in the target compound contrasts with pyridinyl (S336) or isoindoline-dione (GMC series) moieties, impacting solubility and target selectivity. Thiophenes often increase lipophilicity, whereas pyridines enhance water solubility .

Pharmacologically Active Oxalamides

Comparison with Target Compound :

Flavoring and Regulatory-Approved Oxalamides

Comparison with Target Compound :

- Safety and metabolism: The target compound’s 3-fluorophenyl and piperazine groups may alter metabolic pathways compared to S336’s methoxybenzyl group.

常见问题

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for academic lab-scale production?

The synthesis typically involves a multi-step approach:

- Step 1 : Couple the 3-fluorophenylamine moiety with oxalyl chloride to form the N1-(3-fluorophenyl)oxalamide intermediate.

- Step 2 : React the intermediate with a pre-synthesized 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine derivative under mild basic conditions (e.g., triethylamine in DMF at 0–5°C).

- Optimization : Use high-performance liquid chromatography (HPLC) to monitor reaction progress and purity. Adjust solvent polarity (e.g., DCM/MeOH gradients) to improve yields (≥75%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions, particularly distinguishing the fluorophenyl (δ ~7.2–7.8 ppm) and thiophene (δ ~6.8–7.1 ppm) protons.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z ~458).

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) to assess purity (≥95%) and detect byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-fluorophenyl and thiophene moieties in bioactivity?

- Systematic Substitution : Synthesize analogs replacing the 3-fluorophenyl with other halophenyl groups (e.g., chloro, bromo) or substituting the thiophene with furan/pyrrole.

- In Vitro Assays : Test analogs against target enzymes (e.g., kinases) or cancer cell lines (e.g., HeLa, MCF-7) to correlate substituent electronegativity/steric effects with IC50 values.

- Computational Modeling : Perform docking studies (AutoDock Vina) to assess binding interactions with receptors like PI3K or EGFR, focusing on fluorine’s role in hydrogen bonding .

Q. What methodological approaches resolve discrepancies between in vitro potency and in vivo efficacy data?

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in mouse serum) and metabolic pathways using LC-MS/MS to identify degradation products.

- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to track bioavailability in target organs.

- Dose Optimization : Adjust formulations (e.g., PEGylated nanoparticles) to enhance solubility and reduce off-target effects .

Q. How can researchers design experiments to evaluate the compound’s potential off-target effects in neurological assays?

- Selectivity Screening : Use panels of GPCRs, ion channels, and transporters (e.g., CEREP’s SafetyScreen44) to identify unintended interactions.

- Cellular Toxicity : Conduct MTT assays on primary neurons or glial cells to rule out neurotoxicity at therapeutic concentrations.

- Behavioral Models : Test in zebrafish or rodent models for locomotor activity changes, ensuring CNS penetration is minimal unless required .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistent results in binding affinity assays across different labs?

- Standardization : Validate assay conditions (pH, temperature, buffer composition) using a reference compound (e.g., staurosporine for kinase assays).

- Blind Replication : Share blinded samples between labs to eliminate bias.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and systemic errors .

Q. What strategies improve reproducibility in SAR studies for this compound?

- Open Data Sharing : Publish full synthetic protocols and raw spectral data in supplementary materials.

- Collaborative Validation : Partner with independent labs to repeat key experiments, focusing on high-impact analogs.

- Machine Learning : Use platforms like ChemML to predict synthetic feasibility and bioactivity, reducing resource-intensive trial-and-error .

Biological Evaluation Frameworks

Q. Which in vitro models are appropriate for screening anticancer potential, and how to control for off-target effects?

- Cell Lines : Use patient-derived xenograft (PDX) models or 3D spheroids to mimic tumor microenvironments.

- Apoptosis Assays : Combine Annexin V/PI staining with caspase-3/7 activity measurements.

- Controls : Include isogenic cell lines (e.g., CRISPR-edited for target genes) to confirm mechanism-specific effects .

Q. How can researchers investigate the compound’s interaction with cytochrome P450 enzymes?

- Microsomal Incubations : Incubate the compound with human liver microsomes (HLMs) and NADPH, analyzing metabolites via LC-MS.

- Inhibition Assays : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms using fluorescent substrates (e.g., Vivid® assays).

- Kinetic Analysis : Calculate Ki values via Dixon plots to assess competitive/non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。